2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester
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Overview
Description
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a versatile acetylated neuraminic acid derivative. Neuraminic acids, commonly known as sialic acids, are a family of nine-carbon sugars that play crucial roles in biological processes. This compound is often present as the terminal sugar of glycoproteins and glycolipids, contributing to cellular recognition and signaling.
Mechanism of Action
Target of Action
The primary target of 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester is N-acetylneuraminic acid , which is often present as the terminal sugar of glycoproteins . This compound is a versatile acetylated neuraminic acid or sialic acid derivative .
Mode of Action
It is known to interact with its target, n-acetylneuraminic acid, in a specific manner that influences the function of glycoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function and regulation of glycoproteins. As N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins, the compound’s interaction with this target can influence various biochemical pathways .
Pharmacokinetics
Its molecular weight of 53348 suggests that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound involves large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and diols.
Substitution: Derivatives with various functional groups replacing the acetyl groups.
Scientific Research Applications
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell surface interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells.
Industry: Utilized in the production of biocompatible materials and as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylneuraminic acid methyl ester
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
- Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate
Uniqueness
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is unique due to its specific acetylation pattern and the presence of the glycolyl group. This structural variation enhances its binding affinity to certain receptors and increases its stability in biological systems compared to other neuraminic acid derivatives.
Properties
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNEPRLKNKBFL-MVXXMNISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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